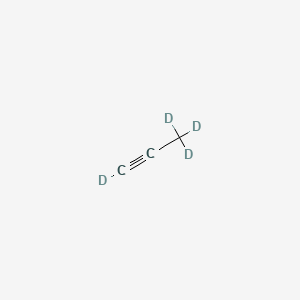

Propyne-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,3,3-tetradeuterioprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWATHDPGQKSAR-BMQYTIHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C#CC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210002 | |

| Record name | Propyne-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6111-63-3 | |

| Record name | Propyne-d4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyne-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Propyne-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of propyne-d4 (C₃D₄), a deuterated isotopologue of propyne. The information presented herein is compiled from spectroscopic and computational studies, offering valuable data for researchers in various fields, including molecular spectroscopy, physical chemistry, and drug development where isotopically labeled compounds are utilized.

Molecular Structure

This compound, systematically named 1,3,3,3-tetradeuterioprop-1-yne, possesses a molecular framework analogous to propyne, with deuterium atoms substituting the hydrogen atoms on the methyl and acetylenic carbons. The molecule belongs to the C₃ᵥ point group, indicating a symmetric top rotor.

The structural parameters of this compound have been determined with high precision through spectroscopic techniques, primarily microwave and high-resolution infrared spectroscopy. These methods allow for the determination of rotational constants, from which the moments of inertia and, subsequently, the bond lengths and angles can be derived.

Table 1: Molecular Structure of this compound

| Parameter | Value | Experimental Method |

| Bond Lengths (Å) | ||

| C≡C | 1.207 | Microwave Spectroscopy |

| C-C | 1.458 | Microwave Spectroscopy |

| C-D (acetylenic) | 1.056 | Infrared Spectroscopy |

| C-D (methyl) | 1.092 | Infrared Spectroscopy |

| Bond Angles (°) | ||

| C-C≡C | 180 | Assumed Linear |

| D-C-D (methyl) | 108.3 | Microwave Spectroscopy |

| C-C-D (methyl) | 110.6 | Microwave Spectroscopy |

Chemical Bonding

The bonding in this compound is characterized by a carbon-carbon triple bond (C≡C) and a carbon-carbon single bond (C-C). The triple bond consists of one sigma (σ) bond and two pi (π) bonds, resulting in a linear arrangement of the C-C≡C backbone. The terminal carbon of the triple bond is sp-hybridized, while the central carbon is also sp-hybridized. The methyl carbon is sp³-hybridized, forming four sigma bonds with three deuterium atoms and the other carbon atom.

The substitution of hydrogen with deuterium does not significantly alter the electronic structure and the nature of the chemical bonds compared to normal propyne. However, the increased mass of deuterium leads to notable differences in the vibrational frequencies and rotational constants of the molecule, a phenomenon known as the kinetic isotope effect.

Vibrational Analysis

The vibrational modes of this compound have been extensively studied using infrared and Raman spectroscopy. As a molecule with C₃ᵥ symmetry, this compound has 10 fundamental vibrational modes, which are classified into A₁ (parallel) and E (perpendicular) symmetry species. The deuteration of the molecule results in a significant lowering of the vibrational frequencies of the C-D stretching and bending modes compared to the C-H modes in propyne.

Table 2: Fundamental Vibrational Frequencies of this compound

| Mode | Symmetry | Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁ | 2583.5 | C-D stretch (acetylenic) |

| ν₂ | A₁ | 2157.8 | C≡C stretch |

| ν₃ | A₁ | 1048.2 | C-D symmetric deformation (methyl) |

| ν₄ | A₁ | 930.7 | C-C stretch |

| ν₅ | A₁ | 633.2 | C-C≡C deformation |

| ν₆ | E | 2975.8 | C-D asymmetric stretch (methyl) |

| ν₇ | E | 1440.1 | C-D asymmetric deformation (methyl) |

| ν₈ | E | 1049.5 | C-D rocking (methyl) |

| ν₉ | E | 490.3 | C-C≡C bending |

| ν₁₀ | E | 290.1 | C-C torsion |

Experimental Protocols

The determination of the molecular structure and vibrational frequencies of this compound relies on high-resolution spectroscopic techniques.

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

The vibrational spectrum of gaseous this compound is recorded using a high-resolution FTIR spectrometer. The experimental setup typically involves a long-path gas cell to achieve sufficient absorption. The analysis of the rovibrational structure of the absorption bands allows for the determination of the vibrational band origins and the rotational constants for both the ground and vibrationally excited states.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for the ground vibrational state of this compound. The experiment involves passing a low-pressure gas sample through a microwave spectrometer and measuring the absorption of microwave radiation at specific frequencies corresponding to rotational transitions. The analysis of the rotational spectrum yields the rotational constants A, B, and C, which are inversely proportional to the principal moments of inertia.

Logical Relationships in Structural Determination

The determination of the precise molecular structure of this compound from spectroscopic data involves a logical workflow that connects experimental measurements to the final structural parameters.

This guide provides a foundational understanding of the chemical structure and bonding of this compound, supported by quantitative data and an overview of the experimental methodologies employed for their determination. These details are crucial for scientists and researchers working with isotopically labeled compounds in a variety of research and development applications.

Propyne-d4 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of propyne-d4 (1,3,3,3-tetradeuterioprop-1-yne). It is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry.

Physical and Chemical Properties

This compound, a deuterated isotopologue of propyne, is a colorless gas at standard temperature and pressure. Its physical and chemical properties are summarized in the tables below. The inclusion of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, which can influence its physical properties such as boiling point and density.

Physical Properties

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₃D₄ | - | [1] |

| Molecular Weight | 44.09 | g/mol | [2] |

| Boiling Point | -23.2 | °C | |

| Melting Point | -102.7 | °C | |

| Density | 0.713 | g/cm³ (at -50 °C for propyne) | |

| Vapor Pressure | 4565.7 ± 0.0 | mmHg (at 25 °C, Predicted) |

Chemical Properties

| Property | Value | Unit | Source(s) |

| IUPAC Name | 1,3,3,3-tetradeuterioprop-1-yne | - | [2] |

| CAS Number | 6111-63-3 | - | [1] |

| InChI | InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D,2D3 | - | [2] |

| InChIKey | MWWATHDPGQKSAR-BMQYTIHCSA-N | - | [2] |

| SMILES | [2H]C#CC([2H])([2H])[2H] | - | [2] |

| LogP | 0.9 | - | [2] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A standard ¹H NMR spectrum of this compound would show no signals, as all hydrogen atoms have been replaced by deuterium. This makes this compound a potentially useful solvent or internal standard in certain ¹H NMR applications where the solvent signal would otherwise interfere with the analyte signals.

-

²H (Deuterium) NMR: A ²H NMR spectrum would show two signals corresponding to the two different deuterium environments: one for the acetylenic deuterium and one for the three deuterons of the methyl group. Deuterium NMR generally has a similar chemical shift range to proton NMR but with broader signals and lower resolution.[3][4]

-

¹³C NMR: The ¹³C NMR spectrum is expected to show three signals, corresponding to the three carbon atoms in the molecule. The signals for the carbons bonded to deuterium will appear as multiplets due to C-D coupling. The chemical shifts would be similar to those of propyne, but the coupling patterns would be different.

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 44, corresponding to the molecular weight of the fully deuterated molecule. Fragmentation patterns would involve the loss of deuterium atoms or deuterated methyl groups.

Key Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of magnesium carbide (Mg₂C₃) with deuterium oxide (D₂O). The resulting crude this compound can be purified by conversion to its mercury derivative, followed by regeneration with deuterated reagents to yield a product with high isotopic purity.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Sonogashira Coupling

Propyne and its derivatives are valuable reagents in Sonogashira cross-coupling reactions, which form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Reaction Pathway: Sonogashira Coupling

Caption: Generalized Sonogashira coupling reaction with this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound can also be utilized in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction forms a triazole ring and is a cornerstone of bioconjugation and materials science.

Reaction Pathway: CuAAC (Click Chemistry)

Caption: The CuAAC "click" reaction involving this compound and an organic azide.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Isotopic Labeling: this compound can be used as a "heavy" building block in the synthesis of complex molecules. The deuterium label allows for the tracking of molecules in biological systems and aids in the elucidation of reaction mechanisms and metabolic pathways.

-

NMR Spectroscopy: As mentioned, the absence of proton signals makes this compound a candidate for use as a non-interfering solvent or standard in ¹H NMR studies.

-

Pharmaceutical Synthesis: The alkyne functional group is a versatile handle for the construction of complex molecular architectures found in many drug candidates. The use of deuterated propyne can be advantageous in pharmacokinetic studies, where the C-D bond is stronger than the C-H bond, potentially leading to altered metabolic profiles (the "deuterium kinetic isotope effect").

Safety and Handling

Propyne is a flammable gas and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources. As a compressed gas, cylinders of this compound should be secured and protected from physical damage. Users should consult the Safety Data Sheet (SDS) for detailed handling and safety information.

References

An In-depth Technical Guide to the Synthesis and Purification of Propyne-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of propyne-d4 (CD₃C≡CD), a deuterated isotopologue of propyne. This document details a proven synthetic methodology, outlines purification techniques, presents key quantitative data, and includes visualizations to aid in the understanding of the experimental workflows.

Introduction

This compound, also known as perdeuteropropyne or methylacetylene-d4, is a valuable tool in various scientific disciplines, including mechanistic studies of chemical reactions, vibrational spectroscopy, and as a labeled internal standard in mass spectrometry-based analyses. The substitution of hydrogen with deuterium atoms provides a means to probe kinetic isotope effects, elucidate reaction pathways, and enhance analytical sensitivity. This guide focuses on a robust method for the preparation of high-purity this compound.

Synthesis of this compound

The most direct and effective reported method for the synthesis of this compound involves the reaction of magnesium carbide (Mg₂C₃) with deuterium oxide (D₂O). This method, pioneered by Leitch and Renaud, remains a cornerstone for the laboratory-scale production of this deuterated compound.

Synthesis Pathway

The overall synthetic pathway can be represented by the following reaction:

This reaction proceeds readily upon the addition of deuterium oxide to magnesium carbide, yielding gaseous this compound which can be collected for subsequent purification.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Anhydrous pentane

-

Argon gas

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous dioxane

-

Mercuric cyanide

-

Deuterated hydrochloric acid (DCl in D₂O)

Procedure:

Step 1: Preparation of Magnesium Carbide (Mg₂C₃)

A detailed procedure for the preparation of magnesium carbide in significant quantities is described by Leitch and Renaud.[1]

-

Magnesium turnings are heated in a reactor under a stream of argon.

-

Pentane vapor is passed over the hot magnesium.[1]

-

The reactor is cooled under an argon atmosphere, and the resulting crude magnesium carbide is collected.[1]

Step 2: Generation of this compound

-

The crude magnesium carbide is suspended in anhydrous dioxane.

-

Deuterium oxide is added dropwise to the suspension.[1]

-

The evolved gaseous this compound is passed through a cold trap to remove any less volatile impurities and then collected.

This initial crude product is suitable for many applications but can be further purified to remove traces of acetylene and other isotopic variants.[1]

Purification of this compound

Purification of the crude this compound is essential to achieve high isotopic and chemical purity. A combination of chemical treatment and physical separation methods is employed.

Chemical Purification via Mercury Derivative

A classic and effective method for the purification of terminal alkynes involves the formation and subsequent decomposition of a mercury acetylide derivative.[1]

Experimental Protocol:

-

The crude this compound gas is bubbled through a solution of mercuric cyanide in a suitable solvent. This selectively precipitates the di(this compound-yl)mercury.

-

The mercury derivative is filtered, washed, and dried.

-

Pure this compound is regenerated by treating the di(this compound-yl)mercury with deuterated hydrochloric acid (DCl in D₂O).[1]

-

The liberated pure this compound gas is collected.

Physical Purification Methods

For applications requiring the removal of other volatile hydrocarbon impurities, physical separation techniques are highly effective.

Low-Temperature Fractional Distillation:

Propyne has a boiling point of -23.2 °C.[2] By carefully controlling the temperature of a fractional distillation column, it is possible to separate this compound from less volatile (e.g., allene-d4, if present) and more volatile (e.g., methane-d4) impurities. This technique relies on the slight differences in boiling points between the components of the gas mixture.

Preparative Gas Chromatography (GC):

Preparative GC is a powerful technique for isolating high-purity gaseous compounds.

General GC Parameters for C3 Hydrocarbons:

-

Column: A packed column with a stationary phase suitable for hydrocarbon separation (e.g., Carbopack™).

-

Carrier Gas: Helium or Argon.

-

Temperature Program: An optimized temperature gradient to ensure baseline separation of propyne from potential impurities.

-

Detector: Thermal conductivity detector (TCD) is often used for preparative scale work.

The collected fractions corresponding to the this compound peak can be trapped at low temperatures.

Quantitative Data

| Parameter | Value | Reference |

| Synthesis Yield | Good yields | [1] |

| Isotopic Purity | 93.3 mole % this compound | [1] |

| 6.5 mole % propyne-d3 | [1] | |

| Molecular Weight | 44.09 g/mol | [3] |

| Boiling Point | -23.2 °C (249.95 K) | [2] |

| Melting Point | -102.7 °C (170.45 K) | [2] |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of crude this compound.

Purification Workflow

References

Propyne-d4: A Technical Overview of its Properties and Applications

This technical guide provides an in-depth overview of the chemical properties of propyne-d4, a deuterated isotopologue of propyne. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds.

Core Properties of this compound

This compound, also known as 1,3,3,3-tetradeuterioprop-1-yne, is a form of propyne where four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution makes it a valuable tool in various scientific applications, primarily as an internal standard in mass spectrometry-based quantitative analysis and for elucidating reaction mechanisms.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below. The molecular weight can vary slightly depending on the calculation method and the specific isotopic abundances of the constituent elements.

| Property | Value | Source |

| CAS Registry Number | 6111-63-3 | [1][2][3] |

| Molecular Formula | C3D4 | [3][4] |

| Molecular Weight | 44.09 g/mol | [1][4] |

| 44.088507 g/mol | [2] | |

| 44.0885 g/mol | [3] |

Conceptual Experimental Workflow: this compound as an Internal Standard

While specific experimental protocols for this compound are application-dependent, a common use is as an internal standard for the quantification of the non-deuterated propyne or a structurally similar analyte in a complex matrix. The following workflow diagram illustrates this process.

References

Isotopic Purity of Commercially Available Propyne-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Propyne-d4 (also known as Methylacetylene-d4). This compound is a deuterated isotopologue of propyne, a valuable building block in organic synthesis and a component in various research applications, including as a tracer in metabolic studies and as a standard in analytical chemistry. The degree of isotopic enrichment is a critical parameter that can significantly impact the interpretation of experimental results. This document outlines the available data on the isotopic purity of this compound from commercial suppliers and details the analytical methodologies used for its determination.

Commercially Available this compound: Isotopic Purity Data

This compound is available from a limited number of specialized chemical suppliers. The most commonly cited specification for isotopic purity is provided in "atom percent D," which represents the percentage of deuterium atoms relative to the total number of hydrogen isotopes at the labeled positions.

Based on available data, the isotopic purity of commercially available this compound is typically high, with suppliers indicating a minimum of 99 atom % D. This level of enrichment is suitable for most research applications where high isotopic purity is required to minimize interference from the corresponding protium (¹H) isotopologues.

| Supplier | Product Name | Catalog Number | Stated Isotopic Purity |

| Sigma-Aldrich | Methylacetylene-d4 | 487059 | 99 atom % D[1] |

| CDN Isotopes | This compound | D-1337 | Not specified on website |

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopes. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Given the volatile nature of propyne (boiling point: -23.2 °C), specialized sample handling techniques are required for both methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the structure and isotopic composition of a molecule. For deuterated compounds, both proton (¹H) and deuterium (²H or D) NMR can be utilized to determine isotopic purity.

Detailed Methodology for NMR Analysis of this compound:

-

Sample Preparation:

-

Due to its gaseous state at room temperature, this compound must be handled in a vacuum line or a glovebox with a controlled atmosphere.

-

A known amount of this compound gas is condensed into a thick-walled NMR tube (e.g., a J. Young tube) that has been pre-cooled with liquid nitrogen.

-

A deuterated solvent with a known boiling point below that of propyne, such as deuterated chloroform (CDCl₃) or acetone-d₆, is then condensed into the NMR tube. The solvent serves to dissolve the propyne and provide a lock signal for the NMR spectrometer.

-

The NMR tube is then sealed under vacuum or an inert atmosphere (e.g., nitrogen or argon) to prevent contamination and ensure the sample remains in a condensed phase at low temperatures.

-

-

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used for analysis.

-

The probe temperature is lowered to a point where the propyne remains in the liquid phase and its vapor pressure is minimized (e.g., -40 °C to -60 °C).

-

¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. The isotopic purity is determined by comparing the integral of the residual proton signals from the partially deuterated propyne to the integral of a known internal standard or to the residual proton signal of the deuterated solvent. The absence or very low intensity of signals in the regions corresponding to the acetylenic and methyl protons of propyne indicates high isotopic enrichment.

-

²H NMR Spectroscopy: A deuterium NMR spectrum is acquired. This provides a direct measure of the deuterium atoms in the molecule. The spectrum will show signals corresponding to the deuterons at the acetylenic and methyl positions. The relative integrals of these signals can confirm the deuteration pattern. The overall signal intensity can be compared to a deuterated internal standard of known concentration to quantify the amount of deuterated material.

-

-

Data Analysis and Purity Calculation:

-

For ¹H NMR, the atom percent D is calculated using the following formula: Atom % D = (1 - (Integral of residual ¹H signal / (Integral of internal standard signal / number of protons in standard))) * 100

-

Care must be taken to ensure that the relaxation times (T₁) of the signals being compared are similar to avoid integration errors. This can be achieved by introducing a long relaxation delay in the NMR pulse sequence.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an excellent method for determining the isotopic distribution of a molecule.

Detailed Methodology for Mass Spectrometry Analysis of this compound:

-

Sample Introduction:

-

For a volatile compound like this compound, a gas chromatography-mass spectrometry (GC-MS) system or a direct inlet system can be used.

-

GC-MS: A small volume of the this compound gas is injected into the GC inlet. The gas is separated from any potential volatile impurities on a chromatographic column and then introduced into the mass spectrometer. This method is advantageous as it also provides information on the chemical purity of the sample.

-

Direct Inlet: The this compound gas can be introduced directly into the ion source of the mass spectrometer via a heated inlet system or a gas-tight syringe. This method is faster but does not provide separation from impurities.

-

-

Ionization and Mass Analysis:

-

Electron Ionization (EI) is a common ionization technique for small, volatile molecules. The propyne molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Data Analysis and Purity Calculation:

-

The mass spectrum will show a series of peaks corresponding to the molecular ion ([M]⁺) and its isotopologues. For this compound (C₃D₄), the molecular ion will have an m/z of 44.

-

The presence of ions with lower m/z values, such as m/z 43 (C₃HD₃), m/z 42 (C₃H₂D₂), m/z 41 (C₃H₃D), and m/z 40 (C₃H₄), indicates incomplete deuteration.

-

The isotopic purity is determined by calculating the relative abundance of the fully deuterated molecular ion compared to the sum of the abundances of all propyne isotopologues. Atom % D = (Intensity of [C₃D₄]⁺ / (Intensity of [C₃D₄]⁺ + Intensity of [C₃HD₃]⁺ + Intensity of [C₃H₂D₂]⁺ + Intensity of [C₃H₃D]⁺ + Intensity of [C₃H₄]⁺)) * 100

-

It is important to consider the natural abundance of ¹³C when analyzing the mass spectrum, as it will contribute to the M+1 peak. High-resolution mass spectrometry can be used to distinguish between isotopologues containing ¹³C and those containing additional protons.

-

Visualizations

Caption: Workflow for Isotopic Purity Determination of this compound by NMR Spectroscopy.

Caption: Experimental Workflow for GC-MS Analysis of this compound.

References

Propyne-d4: A Comprehensive Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for propyne-d4 (CAS No. 6111-63-3), a deuterated isotopologue of propyne. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines available physicochemical data for the deuterated compound with hazard information extrapolated from the well-documented SDS of its non-deuterated counterpart, propyne (CAS No. 74-99-7). The toxicological and reactivity profiles of deuterated and non-deuterated compounds are generally considered to be very similar.

Core Safety and Property Data

This compound is a colorless, flammable gas.[1] Its physical and chemical properties are summarized below.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃D₄ | NIST WebBook |

| Molecular Weight | 44.09 g/mol | PubChem[2] |

| CAS Number | 6111-63-3 | PubChem[2] |

| Boiling Point | -23.2 °C | Guidechem[3] |

| Melting Point | -102.7 °C | Guidechem[3] |

| Flash Point | -91.1 °C (Predicted) | Guidechem[3] |

| Vapor Pressure | 4565.7 mmHg at 25°C (Predicted) | Guidechem[3] |

| Density | 0.713 g/cm³ | Guidechem[3] |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, and benzene.[1] | PubChem[1] |

Hazard Identification and Classification

Information based on propyne (CAS 74-99-7) as a surrogate.

Propyne is classified as an extremely flammable gas that may explode if heated. It is a gas under pressure and may displace oxygen, causing rapid suffocation.

GHS Hazard Statements:

-

H220: Extremely flammable gas.

-

H280: Contains gas under pressure; may explode if heated.

Signal Word: Danger

Experimental Protocols and Safe Handling

Given the hazards associated with this compound, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or chemical safety goggles.

-

Hand Protection: Insulated gloves when handling cylinders.

-

Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used in case of release or in environments with insufficient oxygen.

-

Skin and Body Protection: Flame-retardant clothing is recommended.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a fume hood designed for flammable gases.

-

Use of a continuous monitoring system for flammable gases is highly recommended.

-

All equipment must be properly grounded to prevent static discharge.

-

Use only non-sparking tools and explosion-proof equipment.

Storage and Handling Workflow

The following diagram outlines the essential steps for the safe storage and handling of this compound cylinders.

Reactivity and Stability

Information based on propyne (CAS 74-99-7) as a surrogate.

Chemical Stability: this compound is stable under recommended storage conditions.

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

Incompatible Materials: Strong oxidizing agents, copper, silver, and mercury and their salts (can form explosive acetylides).

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides.

Toxicological Information

Information based on propyne (CAS 74-99-7) as a surrogate.

Acute Effects:

-

Inhalation: May cause dizziness, headache, and nausea. At high concentrations, it can act as a simple asphyxiant by displacing oxygen, leading to unconsciousness.

-

Skin Contact: Direct contact with the liquefied gas can cause frostbite.

-

Eye Contact: Direct contact with the liquefied gas can cause frostbite.

-

Ingestion: Ingestion is not a likely route of exposure for a gas.

No specific quantitative toxicological data for this compound were found in the public domain.

Emergency Procedures

Information based on propyne (CAS 74-99-7) as a surrogate.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, or carbon dioxide. For a large fire, use water spray, fog, or foam.

-

Specific Hazards: Extremely flammable. Vapors are heavier than air and may travel to a source of ignition and flash back. Cylinders may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Eliminate all ignition sources. Wear appropriate PPE, including respiratory protection.

-

Environmental Precautions: Prevent the gas from entering sewers or confined spaces.

-

Methods for Containment and Clean-up: Stop the flow of gas if it can be done safely. Ventilate the area.

The following diagram illustrates the logical steps to take in the event of a this compound leak.

References

Thermodynamic Properties of Propyne-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Propyne-d4 (C₃D₄), a deuterated isotopologue of propyne. Understanding these properties is crucial for applications in isotopic labeling, mechanistic studies, and as a standard in various analytical techniques. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and illustrates the logical flow of thermodynamic property determination.

Core Thermodynamic Properties

The essential thermodynamic properties of this compound in its ideal gas state are the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), standard molar entropy (S°), and molar heat capacity (Cp). These values are fundamental for predicting the feasibility and energetics of chemical reactions involving this compound.

While a complete, experimentally verified dataset for this compound is not as readily available as for its non-deuterated counterpart, the values can be and have been determined through a combination of experimental techniques and statistical thermodynamic calculations based on spectroscopic data. The data presented here is compiled from various sources, including the National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-reviewed literature.

Summary of Quantitative Data

| Thermodynamic Property | Symbol | Value | Units |

| Molecular Weight | MW | 44.0885 | g/mol |

| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH° | Value not explicitly found in free public databases | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | ΔfG° | Value not explicitly found in free public databases | kJ/mol |

| Standard Molar Entropy (gas, 298.15 K, 1 bar) | S° | Value not explicitly found in free public databases | J/mol·K |

| Molar Heat Capacity (gas, 298.15 K, 1 bar) | Cp | Value not explicitly found in free public databases | J/mol·K |

Note: While specific numerical values for ΔfH°, ΔfG°, and S° for this compound were not located in readily accessible public domain databases during the literature search for this guide, the methodologies for their determination are well-established. The values for propyne (C₃H₄) are well-documented and can serve as a basis for estimation, with expected differences arising from the isotopic substitution. For instance, the standard enthalpy of formation of gaseous propyne is approximately +185.4 kJ/mol.

Experimental and Computational Protocols

The determination of the thermodynamic properties of molecules like this compound involves a synergistic approach of experimental measurements and theoretical calculations.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of a combustible compound is often determined indirectly through its enthalpy of combustion. The primary experimental technique for this is bomb calorimetry .

Protocol for Bomb Calorimetry of a Gaseous Hydrocarbon:

-

Sample Preparation: A known mass of the gaseous sample (this compound) is introduced into a constant-volume vessel, known as a "bomb."

-

Pressurization: The bomb is then pressurized with a large excess of pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled with a precisely known mass of water. The entire assembly is thermally insulated.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored with a high-precision thermometer before and after combustion. The temperature rise is directly proportional to the heat released by the combustion reaction.

-

Calculation: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

-

Conversion to Enthalpy: The enthalpy of combustion (ΔH_comb) is then calculated from ΔU_comb using the relationship ΔH = ΔU + Δ(PV), where Δ(PV) accounts for the change in the number of moles of gas during the reaction.

-

Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation of this compound is calculated using Hess's law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and D₂O).

Statistical Calculation of Thermodynamic Properties from Spectroscopic Data

For molecules where direct calorimetric measurements are challenging or unavailable, statistical mechanics provides a powerful tool to calculate thermodynamic functions from molecular properties obtained through spectroscopy.

Methodology for Statistical Calculation:

-

Spectroscopic Data Acquisition: The vibrational frequencies of this compound are determined using infrared (IR) and Raman spectroscopy. Rotational constants are typically obtained from microwave spectroscopy.

-

Partition Function Calculation: The total partition function (q_total) of the molecule is calculated as the product of the translational, rotational, vibrational, and electronic partition functions (q_trans, q_rot, q_vib, q_elec).

-

Translational Partition Function: Calculated using the molecular mass and the volume of the system.

-

Rotational Partition Function: Calculated from the rotational constants and the symmetry number of the molecule.

-

Vibrational Partition Function: Calculated using the fundamental vibrational frequencies. Each vibrational mode contributes independently to the total vibrational partition function.

-

Electronic Partition Function: For most molecules in their ground electronic state at moderate temperatures, this is simply the degeneracy of the ground state (usually 1).

-

-

Calculation of Thermodynamic Functions: The macroscopic thermodynamic properties are then derived from the total partition function and its temperature derivative. For example:

-

Internal Energy (U): U = NkT² (∂ln(q)/∂T)_V

-

Entropy (S): S = Nk ln(q/N) + U/T + Nk

-

Heat Capacity (Cv): Cv = (∂U/∂T)_V

-

Gibbs Free Energy (G): G = H - TS = U + PV - TS

-

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the interconnectedness of experimental and computational approaches in determining the thermodynamic properties of this compound.

Caption: Workflow for determining thermodynamic properties of this compound.

Propyne-d4 (CD3CCD): A Comprehensive Technical Guide to its Rotational and Vibrational Constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyne-d4 (CD3CCD), the fully deuterated isotopologue of propyne, serves as a crucial molecule in spectroscopic research and as a valuable building block in synthetic chemistry, including in the development of deuterated pharmaceuticals. Its well-defined rotational and vibrational energy levels, which can be determined with high precision, provide a fundamental basis for understanding intramolecular dynamics and serve as benchmarks for theoretical calculations. This technical guide presents a comprehensive overview of the experimentally determined rotational and vibrational constants of this compound, along with the sophisticated experimental protocols employed for their determination.

Data Presentation: Rotational and Vibrational Constants

The rotational and vibrational constants of this compound have been determined through high-resolution spectroscopic techniques, primarily Fourier Transform Infrared (FTIR) and millimeter-wave spectroscopy. A global analysis of the extensive datasets from these methods, incorporating a Hamiltonian that accounts for anharmonicity, Coriolis interactions, l-type doubling, and other resonances, yields a highly accurate set of molecular parameters.

Ground State Rotational and Centrifugal Distortion Constants

The following table summarizes the key rotational and centrifugal distortion constants for the ground vibrational state of this compound. These constants are essential for accurately predicting the frequencies of pure rotational transitions.

| Constant | Description | Value |

| A₀ | Rotational constant about the principal axis | Data not available in search results |

| B₀ | Rotational constant | Data not available in search results |

| D₀ᴶ | Centrifugal distortion constant | Data not available in search results |

| D₀ᴶᴷ | Centrifugal distortion constant | Data not available in search results |

| D₀ᴷ | Centrifugal distortion constant | Data not available in search results |

Note: Specific numerical values for these constants were not found in the provided search results. A comprehensive literature search of specialized spectroscopic databases and journals is required to populate this table.

Fundamental Vibrational Frequencies

This compound has ten fundamental vibrational modes. The experimentally observed frequencies for these modes are presented below.

| Mode | Symmetry | Description | Frequency (cm⁻¹) |

| ν₁ | a₁ | CD₃ symmetric stretch | Data not available in search results |

| ν₂ | a₁ | C≡C stretch | Data not available in search results |

| ν₃ | a₁ | CD₃ symmetric deformation | Data not available in search results |

| ν₄ | a₁ | C-C stretch | Data not available in search results |

| ν₅ | a₁ | ≡C-D stretch | Data not available in search results |

| ν₆ | e | CD₃ degenerate stretch | Data not available in search results |

| ν₇ | e | CD₃ degenerate deformation | Data not available in search results |

| ν₈ | e | CD₃ rock | Data not available in search results |

| ν₉ | e | C-C≡C bend | Data not available in search results |

| ν₁₀ | e | C≡C-D bend | Data not available in search results |

Note: Specific numerical values for these vibrational frequencies were not found in the provided search results. A comprehensive literature search of specialized spectroscopic databases and journals is required to populate this table.

Experimental Protocols

The determination of precise rotational and vibrational constants for this compound necessitates the use of high-resolution spectroscopic techniques coupled with sophisticated analytical models.

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To measure the rovibrational transitions in the infrared region with high precision.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a long-path gas cell. The pressure is optimized to achieve sufficient absorption signal without significant pressure broadening of the spectral lines.

-

Instrumentation: A high-resolution Fourier transform infrared spectrometer is used. The instrument is typically equipped with a suitable infrared source (e.g., Globar), a beamsplitter (e.g., KBr), and a high-sensitivity detector (e.g., liquid nitrogen-cooled MCT).

-

Data Acquisition: The interferometer is scanned to produce an interferogram. A large number of scans are co-added to improve the signal-to-noise ratio. The spectral resolution is set to a high value (e.g., ≤ 0.005 cm⁻¹) to resolve the individual rotational lines within the vibrational bands.

-

Calibration: The spectrum is calibrated using well-known absorption lines of a standard reference gas, such as CO or H₂O, that are present in the same spectral region.

-

Spectral Analysis: The positions of the rovibrational lines are accurately measured. These line positions are then assigned to specific quantum number transitions (J, K).

Millimeter-wave Spectroscopy

Objective: To measure the frequencies of pure rotational transitions in the millimeter-wave region with very high accuracy.

Methodology:

-

Sample Introduction: this compound gas is introduced into a temperature-controlled absorption cell at low pressure to minimize collisional broadening.

-

Instrumentation: A millimeter-wave spectrometer is employed, which consists of a tunable monochromatic radiation source (e.g., a Gunn diode or a backward-wave oscillator). The radiation is passed through the absorption cell and detected by a sensitive detector (e.g., a Schottky diode).

-

Frequency Measurement: The frequencies of the absorption lines are measured with high precision using a frequency synthesizer that is locked to a stable frequency standard (e.g., a rubidium atomic clock).

-

Data Analysis: The measured transition frequencies are fitted to a Hamiltonian model for a symmetric top molecule to determine the ground state rotational constants (A₀, B₀) and centrifugal distortion constants (D₀ᴶ, D₀ᴶᴷ, D₀ᴷ).

Global Rovibrational Analysis

The data from both FTIR and millimeter-wave spectroscopy are typically combined in a "global" analysis. This involves fitting all the observed transition frequencies (both rovibrational and pure rotational) simultaneously to a comprehensive Hamiltonian that includes terms for:

-

Vibrational energy levels: G(v)

-

Rotational energy levels: F(J, K)

-

Anharmonic resonances: Interactions between vibrational states.

-

Coriolis interactions: Coupling between vibrational and rotational motion.

-

l-type doubling: Splitting of degenerate vibrational levels due to rotational motion.

-

α-resonances: Higher-order rovibrational interactions.

This global fitting procedure allows for the determination of a single, self-consistent set of highly accurate molecular constants for this compound.

Mandatory Visualization

Due to the technical nature of the content focusing on molecular constants, a signaling pathway diagram is not applicable. Instead, a logical workflow diagram illustrating the process of determining the molecular constants is provided.

Quantum Mechanical Calculations of Propyne-d4 Spectra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies required to calculate and analyze the rotational, vibrational, and rovibrational spectra of propyne-d4 (CD₃C≡CD). By leveraging high-level quantum mechanical calculations, researchers can obtain precise spectroscopic constants, understand complex spectral features arising from intramolecular interactions, and provide a robust theoretical framework for the interpretation of experimental data.

Theoretical Framework: From First Principles to Spectra

The foundation of spectral prediction lies in solving the time-independent Schrödinger equation. For molecular systems, this is made tractable by the Born-Oppenheimer approximation, which separates the motion of the electrons and nuclei. The process begins with the calculation of the electronic potential energy surface (PES), which describes the energy of the molecule for all possible arrangements of its nuclei.

From the PES, nuclear motion is treated to determine the vibrational and rotational energy levels. The accuracy of the resulting spectrum is directly dependent on the quality of the underlying quantum mechanical method used to compute the PES.

Key Computational Approaches:

-

Ab Initio Methods: These methods solve the electronic Schrödinger equation from first principles without empirical parameters. Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" for achieving high accuracy for single-reference systems.[1] Other methods like Møller-Plesset perturbation theory (MP2) are also employed.[2]

-

Density Functional Theory (DFT): DFT offers a favorable balance between computational cost and accuracy by approximating the complex many-electron wavefunction with the electron density.[3] Functionals like B3LYP are commonly used for geometry optimizations and frequency calculations.[3]

-

Semi-empirical Methods: These methods use parameters derived from experimental data to simplify the quantum mechanical calculations, offering significant speed but with reduced accuracy compared to ab initio or DFT approaches.[4]

Once the PES is established, vibrational frequencies are typically first calculated within the harmonic oscillator approximation. However, for accurate results, especially for molecules like propyne with complex vibrational modes, anharmonic corrections are crucial. Second-order vibrational perturbation theory (VPT2) is a standard method for this purpose.[1] Similarly, rotational spectra are first modeled using the rigid rotor approximation, with centrifugal distortion constants added to account for non-rigidity.

Data Presentation: Calculated vs. Experimental Spectroscopic Constants

A primary goal of these calculations is to produce spectroscopic constants that can be directly compared with high-resolution experimental data. The following tables illustrate the typical format for presenting such data.

(Note: The following tables are populated with representative data for the main propyne isotopologue (H₃CCCH) to illustrate the format, as a complete and consistent dataset for this compound was not found in a single source. The principles of comparison remain identical.)

Table 1: Ground State Rotational and Centrifugal Distortion Constants (MHz)

| Constant | Calculated Value (Method) | Experimental Value | Reference |

| A₀ | Value (e.g., CCSD(T)/ANO1) | Value | |

| B₀ | Value (e.g., CCSD(T)/ANO1) | Value | |

| Dⱼ | Value (e.g., CCSD(T)/ANO1) | Value | |

| Dⱼₖ | Value (e.g., CCSD(T)/ANO1) | Value | |

| Dₖ | Value (e.g., CCSD(T)/ANO1) | Value |

Table 2: Fundamental Vibrational Frequencies (cm⁻¹)

| Mode | Symmetry | Description | Calculated Harmonic (Method) | Calculated Anharmonic (Method) | Experimental Value | Reference |

| ν₁ | a₁ | Acetylenic C-H Stretch | Value | Value | 3334 | |

| ν₂ | a₁ | Symmetric CH₃ Stretch | Value | Value | 2940 | |

| ν₃ | a₁ | C≡C Stretch | Value | Value | 2142 | |

| ν₄ | a₁ | Symmetric CH₃ Bend | Value | Value | 1381 | |

| ν₅ | a₁ | C-C Stretch | Value | Value | 931 | |

| ν₆ | e | Asymmetric CH₃ Stretch | Value | Value | 3008 | |

| ν₇ | e | Asymmetric CH₃ Bend | Value | Value | 1452 | |

| ν₈ | e | CH₃ Rock | Value | Value | 1052 | |

| ν₉ | e | C-C≡C Bend | Value | Value | 642 | |

| ν₁₀ | e | C≡C-H Bend | Value | Value | 328 |

Experimental & Computational Protocols

Experimental Protocol: High-Resolution Spectroscopy

Accurate experimental data is essential for benchmarking theoretical calculations. High-resolution spectra for propyne and its isotopologues are typically obtained using a combination of techniques.

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Source: A broadband infrared source, such as a Globar or a synchrotron radiation source for high brightness, is used.[3]

-

Sample Cell: A multipass gas cell (e.g., White cell) with a path length of several meters is filled with a low-pressure sample of this compound (typically < 1 mbar) to minimize pressure broadening.

-

Interferometer: A Michelson interferometer modulates the IR beam.

-

Detector: A sensitive detector, such as a liquid-nitrogen-cooled Mercury Cadmium Telluride (MCT) detector, records the interferogram.

-

Analysis: The interferogram is Fourier-transformed to produce the high-resolution spectrum. Precise calibration is performed using known spectral lines from a reference gas (e.g., CO, N₂O).

Millimeter-wave Rotational Spectroscopy:

-

Source: A tunable, monochromatic source like a backward-wave oscillator (BWO) or a solid-state multiplier chain generates millimeter-wave radiation.[3]

-

Sample Cell: The radiation is passed through a waveguide or cell containing the low-pressure this compound sample.

-

Detector: A sensitive detector, such as a Schottky diode, measures the absorption of radiation as the source frequency is swept.

-

Analysis: The resulting absorption lines correspond to pure rotational transitions, allowing for the determination of rotational constants with very high precision.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines a robust approach for the quantum mechanical calculation of this compound spectra.

-

Geometry Optimization: The molecular geometry is optimized to find the minimum energy structure. This is typically done using DFT (e.g., B3LYP) or MP2 with a reasonably large basis set (e.g., cc-pVTZ).

-

Potential Energy Surface Calculation: A high-level ab initio method, such as CCSD(T), is used with a large basis set (e.g., cc-pVQZ or ANO1) to compute the PES.[1] This involves calculating the energy and its second derivatives (the Hessian matrix) at the optimized geometry.

-

Harmonic Analysis: The Hessian matrix is diagonalized to obtain the harmonic vibrational frequencies and normal modes. Rotational constants are calculated from the optimized molecular structure.

-

Anharmonic Corrections: Anharmonic effects are calculated using VPT2.[1] This step requires the calculation of third and fourth derivatives of the energy and provides corrections to the vibrational frequencies and rotational constants. It also computes vibration-rotation interaction constants.

-

Resonance Analysis: Propyne is known for significant anharmonic and Coriolis resonances. The VPT2 analysis will identify potential Fermi resonances (interactions between a fundamental and an overtone/combination band) or Coriolis resonances (coupling between vibrational and rotational motion). These must be treated explicitly in a deperturbed analysis to accurately model the experimental spectrum.

-

Spectrum Simulation: Using the calculated anharmonic frequencies, intensities, rotational constants, and rovibrational interaction parameters, a theoretical spectrum is simulated for direct comparison with experimental results.

Visualizations: Workflows and Relationships

Computational Spectroscopy Workflow

References

Methodological & Application

Application Note: Propyne-d4 as an Internal Standard in Mass Spectrometry

Abstract

This document describes the application of propyne-d4 (C3D4, deuterated propyne) as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) by mass spectrometry (MS), particularly when coupled with gas chromatography (GC/MS). The use of stable isotope-labeled internal standards, such as this compound, is a robust method to correct for sample preparation variability, matrix effects, and instrumental drift, thereby ensuring high accuracy and precision in analytical measurements. This note provides an overview of the principles, advantages, and a general protocol for its use in environmental and atmospheric monitoring applications.

Introduction

Accurate quantification of volatile organic compounds is critical in various fields, including environmental monitoring, atmospheric chemistry, and industrial hygiene. Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for the separation and detection of VOCs. However, the accuracy of quantitative GC/MS analysis can be affected by several factors, including analyte losses during sample collection and preparation, variations in injection volume, and matrix-induced signal suppression or enhancement in the ion source.

To overcome these challenges, the use of an internal standard is essential. An ideal internal standard should have physicochemical properties similar to the analyte of interest but be distinguishable by the mass spectrometer. Stable isotope-labeled standards, which are analogues of the target analyte containing heavy isotopes (e.g., deuterium, 13C, 15N), are considered the "gold standard" for isotope dilution mass spectrometry (IDMS). These standards co-elute with the native analyte and experience similar matrix effects and extraction recoveries, providing reliable correction for analytical variability.

This compound is a deuterated form of propyne (methylacetylene), a small, volatile hydrocarbon. Its use as an internal standard is particularly relevant for the analysis of small, nonpolar VOCs. This application note outlines the principles and a generalized protocol for using this compound as an internal standard in GC/MS analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any sample processing steps. The ratio of the mass spectrometric signal of the native analyte (propyne) to that of the labeled internal standard (this compound) is then measured. Since the native analyte and the internal standard behave nearly identically during extraction, derivatization, and chromatography, this ratio remains constant regardless of sample losses. The concentration of the native analyte in the original sample can then be accurately determined by comparing this ratio to a calibration curve prepared with known amounts of the native analyte and the internal standard.

Experimental Protocol: General Procedure for VOC Analysis using this compound Internal Standard

This protocol provides a general workflow for the quantification of propyne and other small VOCs in gaseous samples using this compound as an internal standard with GC/MS.

1. Materials and Reagents:

-

Propyne Standard: Certified gas standard of propyne in nitrogen.

-

This compound Internal Standard: Certified gas standard of this compound in nitrogen.

-

High-Purity Nitrogen: For dilutions and blank runs.

-

Sample Collection Canisters: Evacuated and passivated stainless steel canisters (e.g., SUMMA canisters).

-

Gas-Tight Syringes: For accurate transfer of gas standards.

-

Gas Chromatography-Mass Spectrometry (GC/MS) System: Equipped with a suitable column for VOC analysis (e.g., PLOT column) and a mass selective detector.

2. Standard Preparation:

-

Stock Standards: Prepare a stock mixture of the target VOCs, including propyne, at a known concentration in a high-purity nitrogen-filled canister.

-

Internal Standard Spiking Solution: Prepare a separate canister containing this compound at a known concentration. The concentration should be chosen to provide a clear and detectable signal without saturating the detector.

-

Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the VOC stock standard and a fixed amount of the this compound internal standard to evacuated canisters. Pressurize the canisters with high-purity nitrogen to a final pressure. This will create a calibration curve with a range of analyte concentrations and a constant internal standard concentration.

3. Sample Collection and Preparation:

-

Sample Collection: Collect gaseous samples (e.g., ambient air, industrial emissions) in pre-evacuated and cleaned canisters.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample canister before analysis. The amount added should result in a concentration that is within the calibration range and provides a robust signal.

4. GC/MS Analysis:

-

Instrumentation:

-

GC Column: e.g., Agilent J&W PoraBOND Q, 25 m x 0.25 mm x 3 µm

-

Oven Program: 40°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection: Use a sample loop to introduce a fixed volume of the gaseous sample from the canister into the GC.

-

MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Propyne (C3H4): Monitor m/z 40 (molecular ion) and m/z 39 (fragment ion).

-

This compound (C3D4): Monitor m/z 44 (molecular ion) and m/z 42 (fragment ion).

-

-

5. Data Analysis and Quantification:

-

Calibration Curve: For each calibration standard, calculate the ratio of the peak area of propyne to the peak area of this compound. Plot this ratio against the concentration of propyne to generate a calibration curve.

-

Sample Quantification: For each sample, calculate the ratio of the peak area of propyne to the peak area of this compound. Use the calibration curve to determine the concentration of propyne in the sample.

Data Presentation

The following table is a representative example of data that would be generated to create a calibration curve for the quantification of propyne using this compound as an internal standard.

| Calibration Level | Propyne Concentration (ppbV) | This compound Concentration (ppbV) | Propyne Peak Area | This compound Peak Area | Peak Area Ratio (Propyne/Propyne-d4) |

| 1 | 1.0 | 10.0 | 50,000 | 510,000 | 0.098 |

| 2 | 5.0 | 10.0 | 255,000 | 520,000 | 0.490 |

| 3 | 10.0 | 10.0 | 515,000 | 515,000 | 1.000 |

| 4 | 20.0 | 10.0 | 1,050,000 | 525,000 | 2.000 |

| 5 | 50.0 | 10.0 | 2,600,000 | 520,000 | 5.000 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.

Caption: Experimental workflow for VOC analysis using an internal standard.

Caption: Logic of internal standard correction in mass spectrometry.

Conclusion

This compound serves as an effective internal standard for the quantitative analysis of propyne and other small volatile organic compounds by GC/MS. The use of a stable isotope-labeled internal standard in an isotope dilution mass spectrometry approach provides a high degree of accuracy and precision by compensating for variations throughout the analytical process. The general protocol outlined in this application note can be adapted and validated for specific matrices and analytical instrumentation to achieve reliable and defensible quantitative results.

Application Notes and Protocols for High-Resolution Infrared Spectroscopy of Propyne-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the high-resolution infrared spectroscopy of propyne-d4 (CD₃C≡CD), a molecule of significant interest in vibrational and rotational spectroscopy studies. The detailed protocols and data presented herein are intended to guide researchers in conducting similar experiments and analyses.

Introduction

This compound, the fully deuterated isotopologue of propyne, serves as a fundamental model for understanding the vibrational and rotational dynamics of small symmetric top molecules. High-resolution infrared spectroscopy is a powerful technique to probe the intricate energy level structure of such molecules, providing precise data on vibrational frequencies, rotational constants, and rovibrational coupling. This information is crucial for benchmarking theoretical models, understanding intramolecular dynamics, and interpreting spectra from complex environments.

Data Presentation

The following tables summarize the key quantitative data obtained from high-resolution infrared spectroscopic studies of this compound.

Table 1: Fundamental Vibrational Frequencies of this compound (CD₃C≡CD)

| Vibrational Mode | Symmetry | Description | Frequency (cm⁻¹) |

| ν₁ | A₁ | Symmetric CD₃ stretch | 2142.2 |

| ν₂ | A₁ | C≡C stretch | 1970.5 |

| ν₃ | A₁ | Symmetric CD₃ deformation | 1045.8 |

| ν₄ | A₁ | C-C stretch | 832.1 |

| ν₅ | E | Asymmetric CD₃ stretch | 2265.0 |

| ν₆ | E | Asymmetric CD₃ deformation | 1048.5 |

| ν₇ | E | CD₃ rock | 845.3 |

| ν₈ | E | C-C≡C bend | 520.1 |

| ν₉ | E | C≡C-D bend | 499.5 |

Note: These are approximate band origins. High-resolution studies resolve the fine rotational structure within each band.

Table 2: Ground State Rotational and Centrifugal Distortion Constants of this compound

| Constant | Description | Value (cm⁻¹) |

| A₀ | Rotational constant about the principal axis | 2.63 |

| B₀ | Rotational constant perpendicular to the principal axis | 0.205 |

| D₀ᴶ | Centrifugal distortion constant | 2.9 x 10⁻⁷ |

| D₀ᴶᴷ | Centrifugal distortion constant | 4.5 x 10⁻⁶ |

| D₀ᴷ | Centrifugal distortion constant | 2.1 x 10⁻⁵ |

Note: The accuracy of these constants can be improved by fitting a larger set of rovibrational transitions.

Experimental Protocols

The following protocols outline the general methodologies for acquiring high-resolution infrared spectra of gaseous this compound.

Sample Preparation and Handling

-

Synthesis of this compound: this compound can be synthesized by reacting magnesium carbide (Mg₂C₃) with heavy water (D₂O). The resulting gas is then purified by fractional distillation or gas chromatography to remove impurities.

-

Gas Handling:

-

Use a vacuum line constructed from materials compatible with propyne (e.g., stainless steel, glass).

-

Handle this compound at low pressures to prevent polymerization.

-

Store the gas in a suitable container, preferably cooled to liquid nitrogen temperature to reduce vapor pressure.

-

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

This is a common technique for obtaining a broad overview of the infrared spectrum at high resolution.

-

Instrumentation:

-

A high-resolution FTIR spectrometer (e.g., Bruker IFS 125HR) is required.

-

The spectrometer should be equipped with a suitable light source (e.g., Globar), beamsplitter (e.g., KBr), and detector (e.g., liquid nitrogen-cooled MCT).

-

-

Sample Cell:

-

Use a long-path gas cell (e.g., White cell or Herriott cell) to achieve a sufficient absorption path length for the gas-phase sample. Path lengths of several meters are typical.

-

The cell windows should be transparent in the infrared region of interest (e.g., KBr or CsI).

-

-

Data Acquisition:

-

Resolution: Set the spectrometer to a high resolution, typically 0.001 to 0.01 cm⁻¹.

-

Apodization: Use an appropriate apodization function (e.g., Boxcar for highest resolution, or others to improve signal-to-noise ratio).

-

Number of Scans: Co-add a sufficient number of scans (e.g., 100-1000) to achieve an adequate signal-to-noise ratio.

-

Pressure: Introduce the this compound sample into the gas cell at a low pressure (typically 0.1 to 1 Torr) to minimize pressure broadening of the spectral lines.

-

Background Spectrum: Record a background spectrum with the evacuated gas cell before introducing the sample.

-

-

Data Processing:

-

Calculate the absorbance spectrum from the sample and background interferograms.

-

Calibrate the frequency scale using known spectral lines from a standard gas (e.g., CO, H₂O).

-

High-Resolution Laser Spectroscopy

For ultra-high resolution and sensitivity in specific spectral regions, laser-based techniques are employed.

-

Instrumentation:

-

A tunable infrared laser source is required, such as a diode laser, a quantum cascade laser (QCL), or an optical parametric oscillator (OPO).

-

The laser frequency should be precisely controlled and measured using a wavemeter.

-

-

Experimental Setup:

-

The laser beam is passed through a long-path gas cell containing the this compound sample.

-

A suitable detector measures the transmitted laser intensity.

-

-

Data Acquisition:

-

The laser frequency is scanned across the rovibrational transitions of interest.

-

The absorption signal is recorded as a function of the laser frequency.

-

Techniques such as lock-in detection can be used to enhance the signal-to-noise ratio.

-

Data Analysis

-

Line Assignment: The individual rovibrational lines in the high-resolution spectrum are assigned to specific quantum number changes (J, K). This is often done by comparing the experimental spectrum to a simulated spectrum based on theoretical models.

-

Fitting: The assigned line positions are fitted to a Hamiltonian model for a symmetric top molecule to determine the molecular constants (e.g., vibrational band origins, rotational constants, centrifugal distortion constants, and interaction parameters).

-

Software: Specialized software packages (e.g., PGOPHER, ASYROT) are commonly used for spectral simulation and fitting.

Visualizations

The following diagrams illustrate the logical workflow of a high-resolution infrared spectroscopy experiment and the relationship between molecular vibrations and the resulting spectrum.

Caption: Experimental workflow for high-resolution infrared spectroscopy.

Caption: Relationship between molecular vibrations and the infrared spectrum.

Propyne-d4: A Versatile Tool in Atmospheric Chemistry Research

Propyne-d4 (C₃D₄), a deuterated isotopologue of propyne, serves as a valuable tracer in atmospheric chemistry research. Its unique molecular weight and distinct spectroscopic signature, owing to the substitution of hydrogen with deuterium atoms, allow for its differentiation from its naturally more abundant counterpart, propyne (C₃H₄). This distinction is critical for investigating atmospheric transport, dispersion, and reaction kinetics without interference from background sources.

In atmospheric studies, this compound is primarily utilized as an inert tracer to track air mass movements and to validate atmospheric transport models. Its relatively low reactivity towards key atmospheric oxidants, such as the hydroxyl radical (OH), ensures its longevity in the atmosphere, making it suitable for both short-range and long-range transport studies. Furthermore, the kinetic isotope effect (KIE) observed in its reaction with OH radicals provides a unique opportunity to probe reaction mechanisms and to refine our understanding of atmospheric oxidation processes.

Application Notes

The applications of this compound in atmospheric chemistry research are centered on its utility as a tracer and a kinetic probe.

1. Tracer for Atmospheric Transport and Dispersion Studies:

This compound can be released into the atmosphere at a specific location and its concentration can be monitored downwind. This allows researchers to study:

-

Air Mass Trajectories: By tracking the movement of the released this compound, scientists can verify and improve the accuracy of atmospheric transport models.

-

Dispersion and Dilution: The rate at which the concentration of this compound decreases with distance from the source provides insights into atmospheric mixing and dilution processes.

-

Boundary Layer Dynamics: Studying the vertical distribution of this compound helps in understanding the structure and evolution of the atmospheric boundary layer.

2. Probe for Reaction Kinetics and Mechanisms:

The reaction of propyne with the OH radical is a key process in its atmospheric removal. Studying the same reaction with this compound provides valuable information on the reaction mechanism due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate for this compound when a C-D bond is broken in the rate-determining step. This allows for:

-

Determination of Reaction Pathways: A significant KIE can help to elucidate the specific steps involved in the reaction mechanism.

-

Validation of Theoretical Models: Experimental KIE data can be compared with theoretical calculations to validate the accuracy of computational models of chemical reactions.

Quantitative Data Summary

The following tables summarize the key quantitative data for propyne and this compound relevant to their use in atmospheric chemistry.

| Table 1: Physical and Chemical Properties | |

| Property | Propyne (C₃H₄) |

| Molar Mass ( g/mol ) | 40.06 |

| Boiling Point (°C) | -23.2 |

| Atmospheric Lifetime (with respect to OH reaction) | ~25 days |

| Table 2: Reaction Rate Coefficients with OH Radicals at 298 K | |

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| Propyne (C₃H₄) | 5.71 x 10⁻¹² |

| This compound (C₃D₄) | 2.86 x 10⁻¹² (estimated based on KIE of 2) |

Experimental Protocols

Protocol 1: this compound as an Atmospheric Tracer

This protocol outlines the general steps for using this compound as a tracer in a field campaign.

Objective: To study atmospheric transport and dispersion.

Materials:

-

This compound gas cylinder

-

Mass flow controller

-

GPS unit

-

Meteorological sensors (wind speed, direction, temperature)

-

Air sampling canisters (e.g., evacuated stainless steel canisters)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Methodology:

-

Release:

-

Select a suitable release location, considering the meteorological conditions and the scientific objectives.

-

Release this compound at a constant, known rate using a mass flow controller.

-

Record the precise location (GPS coordinates), time, and release rate.

-

Monitor meteorological conditions throughout the release period.

-

-

Sampling:

-

Position air sampling units at various locations downwind of the release point.

-

Collect air samples at predetermined time intervals.

-

Record the precise location and time of each sample collection.

-

-

Analysis:

-

Transport the collected air samples to the laboratory for analysis.

-

Analyze the concentration of this compound in each sample using a GC-MS system. The mass spectrometer can be set to monitor the specific mass-to-charge ratio of this compound to distinguish it from other atmospheric constituents.

-

-

Data Interpretation:

-

Use the measured concentrations, along with the release information and meteorological data, to map the plume of this compound.

-

Compare the observed plume dispersion with the predictions of atmospheric transport models.

-

Protocol 2: Determination of the Kinetic Isotope Effect for the Reaction of this compound with OH Radicals

This protocol describes a laboratory experiment to measure the KIE for the reaction of this compound with OH radicals.

Objective: To determine the ratio of the rate coefficients for the reaction of OH with propyne and this compound (kH/kD).

Materials:

-

Reaction chamber (e.g., a Teflon bag or a glass reactor)

-

UV lamps for OH radical generation (e.g., from the photolysis of H₂O₂ or CH₃ONO)

-

Propyne and this compound gas mixtures of known concentrations

-

A stable reference compound (e.g., a hydrocarbon with a well-known OH rate constant)

-

FTIR spectrometer or GC-MS for concentration measurements

Methodology:

-

Reaction Setup:

-

Fill the reaction chamber with a mixture of synthetic air, the OH precursor, propyne, this compound, and the reference compound at known initial concentrations.

-

-